molecular formula C42H56N2O4 B3138073 1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diol CAS No. 445392-02-9

1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diol

Cat. No. B3138073
CAS RN: 445392-02-9
M. Wt: 652.9 g/mol
InChI Key: WBLGWFJIQSAYKO-UHFFFAOYSA-N
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Description

The compound “1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diol” is listed with the CAS number 445392-02-9 .


Molecular Structure Analysis

The exact molecular structure of this compound is not provided in the available resources .

Scientific Research Applications

Synthesis and Properties

  • Research has explored the synthesis of related compounds through condensation reactions, highlighting their potential in creating complex molecular structures with unique properties. One study focused on the condensation of 2,6-dimethylphenol with glyoxal and benzil, leading to compounds with potential applications in materials science and catalysis (Mcgowan, Anderson, & Walker, 2010).

Catalysis and Coordination Chemistry

  • The development of tetradentate ligand systems for polymetallic coordination chemistry was reported, exploiting the planarity and rigidity of certain core structures to promote multiple metal bridging over chelating coordination modes. This approach is significant for catalysis and the synthesis of complex molecular architectures (Verkerk et al., 2002).

Material Science and Electrochemical Applications

  • Novel compounds have been synthesized for their potential applications in material science, particularly in electrocatalysis and sensing. For example, novel tetrakis compounds with metallophthalocyanines have shown promising electrochemical, electrocatalytic, and volatile organic compound sensing and adsorption properties, indicating their utility in environmental monitoring and energy conversion technologies (Günay et al., 2018).

Molecular and Electronic Structures

  • Studies on the molecular and electronic structures of certain tetrasubstituted compounds have been conducted, providing insights into their optical properties and potential applications in photonic devices. The analysis of these structures helps in understanding the fundamental properties that make these compounds suitable for various technological applications (Mishra et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Future Directions

There’s no available information on the future directions or applications of this compound .

properties

IUPAC Name

1-[bis(2,6-dimethylphenyl)methoxy]-3-[2-[[3-[bis(2,6-dimethylphenyl)methoxy]-2-hydroxypropyl]amino]ethylamino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56N2O4/c1-27-13-9-14-28(2)37(27)41(38-29(3)15-10-16-30(38)4)47-25-35(45)23-43-21-22-44-24-36(46)26-48-42(39-31(5)17-11-18-32(39)6)40-33(7)19-12-20-34(40)8/h9-20,35-36,41-46H,21-26H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLGWFJIQSAYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC(CNCCNCC(COC(C3=C(C=CC=C3C)C)C4=C(C=CC=C4C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diol
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1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diol
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1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diol
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1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diol
Reactant of Route 5
1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diol
Reactant of Route 6
Reactant of Route 6
1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diol

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